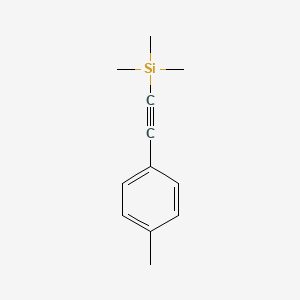

トリメチル(p-トリルエチニル)シラン

概要

説明

Trimethyl(p-tolylethynyl)silane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of interest due to their unique properties and potential applications in various fields, including materials science and synthetic chemistry. While the provided papers do not directly discuss trimethyl(p-tolylethynyl)silane, they do provide insights into related compounds and their chemistry, which can be informative for understanding the behavior and characteristics of trimethyl(p-tolylethynyl)silane.

Synthesis Analysis

The synthesis of organosilicon compounds can involve multiple steps and reagents. For example, the synthesis of octakis(trimethylsilyl)cyclotetrasilane, a related compound, is achieved through the liquid-phase pyrolysis of methoxytris(trimethylsilyl)silane . This process suggests that high temperatures can facilitate the formation of cyclic silane structures. Similarly, trimethyl[o-[bromo(p-tolylsulfonyl)methyl]benzyl]silane is prepared from a sulfone precursor using n-BuLi and bromine, indicating the use of organolithium reagents in the synthesis of complex organosilicon compounds . These methods may be relevant to the synthesis of trimethyl(p-tolylethynyl)silane, as they highlight the use of halogenated intermediates and the potential for rearrangements and eliminations in the synthesis of organosilicon compounds.

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be elucidated using various analytical techniques, such as X-ray crystallography. Preliminary results from the X-ray structure determination of octakis(trimethylsilyl)cyclotetrasilane indicate a planar four-membered ring . This structural information is crucial as it can influence the reactivity and stability of the compound. In the case of trimethyl(p-tolylethynyl)silane, similar structural analyses would be necessary to understand its molecular geometry and electronic distribution, which are important for predicting its reactivity.

Chemical Reactions Analysis

Organosilicon compounds can undergo a variety of chemical reactions. For instance, the reaction of a trimethylsilyl sulfone with TBAF leads to the formation of o-quinodimethanes and benzocyclobutenes, demonstrating the potential for ring closure and sigmatropic rearrangements . These reactions are indicative of the versatility of organosilicon chemistry and suggest that trimethyl(p-tolylethynyl)silane could also participate in similar transformations, depending on its functional groups and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. For example, a study on trimethyl(phenylethynyl)silane using 13C Fourier-transform NMR spectroscopy provides evidence for π-bonding interactions between the silicon and carbon atoms, which can affect the compound's chemical behavior . Such interactions are important for understanding the reactivity and stability of trimethyl(p-tolylethynyl)silane. Additionally, the ease of handling and the stability of triorganyl(2,4,6-trimethoxyphenyl)silanes under mild conditions suggest that trimethyl(p-tolylethynyl)silane may also exhibit favorable handling properties and stability .

科学的研究の応用

有機合成

トリメチル(p-トリルエチニル)シランは、有機合成、特に他のシラン誘導体の製造に使用されます。 例えば、クロロトリメチルシランと反応して、トリメチル-(4-トリメチルシラニル-ベンジル)-シランを生成することができます 。このプロセスは、シラン基が保護基またはさらなる官能化のためのハンドルとして機能できる複雑な有機分子の合成において重要です。

材料科学

材料科学では、トリメチル(p-トリルエチニル)シランは、材料の表面特性を改質するために使用できます。 シランカップリング剤は、無機表面と共有結合を形成する能力で知られており、これにより有機材料と無機材料間の接着性が向上します 。この特性は、機械的強度と耐薬品性を向上させた複合材料を開発するために不可欠です。

化学合成

この化合物は、化学合成の分野で役割を果たし、そこで他の化学化合物のその場生成に関与しています。 例えば、トリメチル(トリクロロメチル)シランのその場生成と反応を含む反応を通じて、TMS保護2,2,2-トリクロロメチルカルビノールの合成に使用できます .

医学

トリメチル(p-トリルエチニル)シランの医学における使用に関する直接的な情報は入手できませんが、シラン化合物は一般的に、医薬品送達システムなど、医学的用途における可能性が探求されています。これらは、安定性と標的化を向上させるために、薬物キャリアの表面を改質するために使用できます .

環境科学

トリメチル(p-トリルエチニル)シランの環境科学における用途は、直接文書化されていません。 ただし、シラン化合物は、汚染された水や空気の処理など、環境修復における役割のために頻繁に研究されており、そこで汚染物質の吸着と分解を支援できます .

Safety and Hazards

Trimethyl(p-tolylethynyl)silane is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves, protective clothing, eye protection, and face protection .

将来の方向性

While specific future directions for Trimethyl(p-tolylethynyl)silane are not explicitly mentioned in the available resources, it is worth noting that organosilicon compounds like this one are of significant interest in the field of synthetic chemistry. They are often used in the production of various materials and in the development of new synthetic methodologies .

作用機序

Target of Action

Trimethyl(p-tolylethynyl)silane is a chemical compound with the molecular formula C12H16Si Silanes, in general, are known to serve as radical h-donors or hydride donors .

Mode of Action

It is known that silanes can interact with their targets by donating hydrogen atoms or hydride ions . This interaction can lead to changes in the target molecules, such as reduction or other chemical transformations .

Biochemical Pathways

The donation of hydrogen atoms or hydride ions by silanes can potentially affect a wide range of biochemical pathways, particularly those involving redox reactions .

Pharmacokinetics

It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The donation of hydrogen atoms or hydride ions by silanes can lead to chemical transformations in target molecules, potentially altering their function .

Action Environment

The action, efficacy, and stability of Trimethyl(p-tolylethynyl)silane can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other chemicals, temperature, pH, and the presence of catalysts . , which could influence its distribution and action in aqueous environments.

特性

IUPAC Name |

trimethyl-[2-(4-methylphenyl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Si/c1-11-5-7-12(8-6-11)9-10-13(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSGXXKXTBXBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459037 | |

| Record name | Trimethyl(p-tolylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4186-14-5 | |

| Record name | Trimethyl(p-tolylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

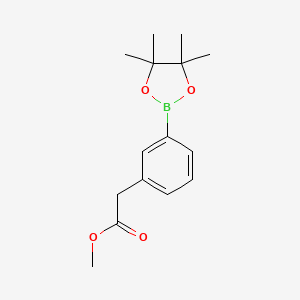

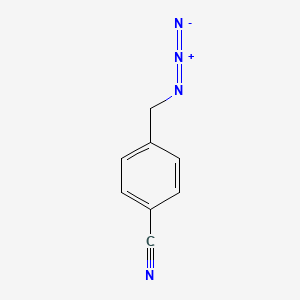

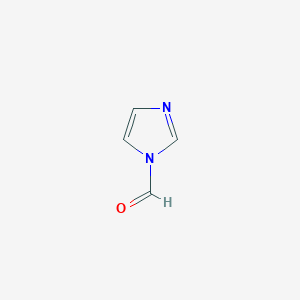

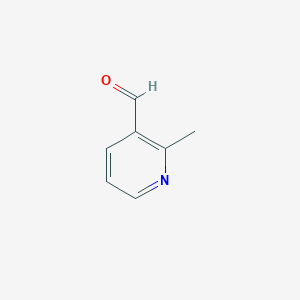

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

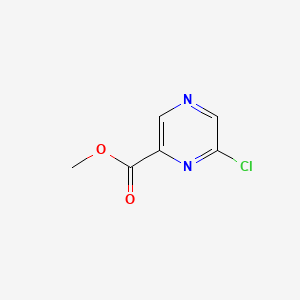

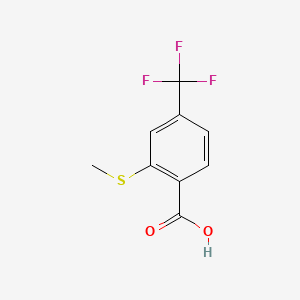

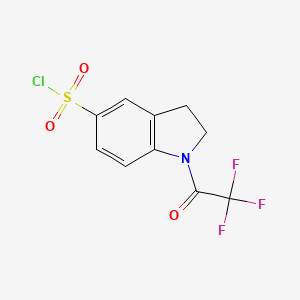

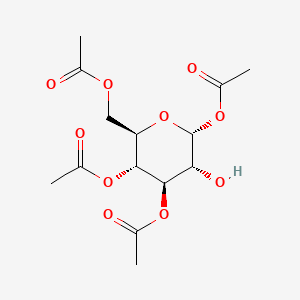

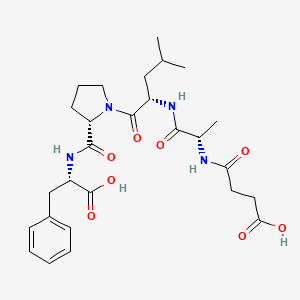

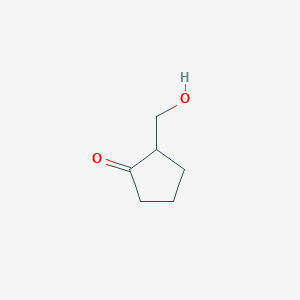

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)